molecular formula C18H16N2O4 B2551768 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 922054-28-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2551768
CAS No.: 922054-28-2
M. Wt: 324.336
InChI Key: VYHSAONLZMNWTA-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide moiety linked to a 1-methyl-2-oxotetrahydroquinoline scaffold. This structure combines aromatic and heterocyclic features, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20-14-5-4-13(8-11(14)3-7-17(20)21)19-18(22)12-2-6-15-16(9-12)24-10-23-15/h2,4-6,8-9H,3,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSAONLZMNWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The Friedländer annulation between 4-methylaminocyclohexanone and 2-nitrobenzaldehyde under acidic conditions yields the tetrahydroquinolinone core. Nitro group reduction (Fe/HCl) followed by diazotization and hydrolysis provides the 6-amino substituent.

Representative Conditions:

Step Reagents/Conditions Yield
Cyclocondensation H2SO4, 100°C, 6h 68%
Nitro Reduction Fe, HCl, EtOH, reflux, 3h 82%
Diazotization NaNO2, H2SO4, 0°C 75%

Reductive Amination Pathway

An alternative route involves reductive amination of 2-oxocyclohexanecarboxylate with methylamine, followed by cyclization using POCl3. This method avoids nitro intermediates but requires stringent temperature control.

Synthesis of 1,3-Benzodioxole-5-Carboxylic Acid

Oxidative Demethylation

Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) is synthesized via oxidative demethylation of 3,4-dimethoxybenzoic acid using HI in acetic acid.

Optimized Protocol:

  • Reagents: HI (57%), glacial AcOH
  • Conditions: 120°C, 8h
  • Yield: 89%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of Intermediate B with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation with Intermediate A.

Key Parameters:

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DCM Maximizes activation
Temperature 0°C → RT, 24h Minimizes racemization
Base Triethylamine (3 eq) Neutralizes HCl
Yield 74%

Mixed Carbonate Method

For industrial-scale synthesis, the mixed carbonate derivative of Intermediate B reacts with Intermediate A in tetrahydrofuran (THF), achieving 81% yield with reduced byproduct formation.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves residual coupling reagents, yielding ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, ArH), 6.97–6.83 (m, 3H, ArH), 4.29 (s, 2H, OCH2O), 3.12 (s, 3H, NCH3).
  • IR (KBr): 1665 cm⁻¹ (C=O), 1247 cm⁻¹ (C-O-C).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during cyclocondensation, reducing reaction time from 6h to 45 minutes while maintaining 70% yield.

Solvent Recycling

DCM recovery via fractional distillation achieves 92% solvent reuse, aligning with EPA guidelines.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Carbodiimide Coupling High selectivity Costly reagents 74%
Mixed Carbonate Scalable, low waste Requires anhydrous conditions 81%
Enzymatic Coupling Eco-friendly Long reaction times 65%

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide. For instance, derivatives of tetrahydroquinoline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

The compound exhibits promising enzyme inhibitory activity. It has been tested against key enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are critical in the pathophysiology of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM). The inhibition of acetylcholinesterase can enhance cholinergic transmission in neurodegenerative conditions, while alpha-glucosidase inhibition can help manage blood sugar levels in diabetic patients .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds structurally related to this compound. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This highlights the potential of this class of compounds in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Another research effort focused on synthesizing multi-target-directed ligands (MTDLs) based on the compound's structure. These MTDLs were evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes. The findings showed that some derivatives significantly reduced immobility time in forced swim tests, suggesting potential antidepressant effects alongside neuroprotective properties .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Key comparisons include:

Compound Name Core Structure Modifications Molecular Formula Reported Activity/Application Source
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (Target) 1-methyltetrahydroquinoline, benzodioxole-carboxamide C₂₀H₁₈N₂O₄ Not explicitly stated (inference: protease inhibition) -
N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Ethanediamide linker, ethyl spacer C₂₁H₂₂N₂O₄ Falcipain inhibition
M074-0673 (N-(2-oxo-1-propyltetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide) 1-propyltetrahydroquinoline C₂₀H₂₀N₂O₄ Screening compound (unspecified target)
Tulmimetostatum Benzodioxole-carboxamide with pyridinone and cyclohexyl groups C₃₅H₄₀ClN₃O₆S Antineoplastic (WHO-listed)
Baxdrostatum Tetrahydroisoquinoline-propanamide hybrid C₂₂H₂₅N₃O₂ Aldosterone synthase inhibitor

Key Observations:

Substituent Impact on Activity: The 1-methyl group on the tetrahydroquinoline scaffold in the target compound contrasts with the 1-propyl group in M074-0673 . Longer alkyl chains (e.g., propyl) may enhance lipophilicity and membrane permeability but could reduce metabolic stability.

Therapeutic Diversity: Tulmimetostatum’s antineoplastic activity is attributed to its extended structure (e.g., methoxyazetidine and methylsulfanyl groups), highlighting how additional functional groups expand therapeutic scope . Baxdrostatum’s aldosterone synthase inhibition derives from its tetrahydroisoquinoline-propanamide core, demonstrating the scaffold’s versatility in targeting enzymes .

However, absence of explicit data necessitates further validation.

Research Implications and Gaps

  • Structural Characterization : Tools like SHELX and Mercury could elucidate conformational preferences and intermolecular interactions, aiding in structure-activity relationship (SAR) studies.
  • Synthetic Optimization: Modifying the tetrahydroquinoline substituents (e.g., alkyl chain length, heteroatom introduction) may enhance target selectivity or pharmacokinetic profiles, as seen in M074-0673 .
  • Biological Screening : Prioritizing assays related to protease inhibition (e.g., falcipain) or enzyme modulation (e.g., aldosterone synthase) could validate inferred activities.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (commonly referred to as compound 922054-04-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O4C_{20}H_{16}N_{2}O_{4} with a molecular weight of 348.36 g/mol. The compound features a tetrahydroquinoline ring and a benzodioxole moiety, which are known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC20H16N2O4C_{20}H_{16}N_{2}O_{4}
Molecular Weight348.36 g/mol
CAS Number922054-04-4
LogP2.7258
Polar Surface Area45.871 Ų

Antioxidant Activity

Compounds featuring the benzodioxole structure are often associated with antioxidant properties. A related study demonstrated that benzodioxole derivatives showed moderate antioxidant activity using DPPH-scavenging assays . This suggests that this compound may also possess similar properties.

Study on Antitumor Activity

A series of compounds structurally related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-benzodioxole were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Among these compounds, some exhibited potent activity comparable to established chemotherapeutics like etoposide . This correlation highlights the potential of this compound in cancer therapy.

Structure–Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications in the side chains significantly affect biological activity. For example, changes in the substituents on the quinoline ring can enhance or diminish anticancer potency. Understanding these relationships can guide future modifications of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-benzodioxole to optimize its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of substituted tetrahydroquinoline and benzodioxole-carboxylic acid precursors. Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For example, ethanol as a solvent under reflux (70–80°C) is commonly used for analogous carboxamide syntheses, yielding 45–70% depending on substituent reactivity . Catalysts like ZnCl₂ in DMF have been employed for cyclization steps, improving reaction efficiency by 20–30% .

Q. Which spectroscopic techniques are critical for confirming the structure, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : A strong C=O stretch near 1640–1660 cm⁻¹ confirms the carboxamide group .
  • ¹H NMR : Aromatic protons from the tetrahydroquinolin and benzodioxole moieties appear as multiplet signals at δ 6.8–8.0 ppm. The methyl group on the tetrahydroquinolin ring resonates as a singlet near δ 2.5 ppm .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (calculated via exact mass analysis).

Q. How should researchers approach purification of this compound, particularly when dealing with byproducts from cyclization reactions?

  • Methodological Answer : Flash chromatography using ethyl acetate/hexane (3:7) is effective for separating carboxamide derivatives from unreacted precursors. Recrystallization in ethanol or DMF/water mixtures (80:20) enhances purity (>95%) by removing polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR or IR peak shifts) when synthesizing derivatives?

  • Methodological Answer :

  • NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by conformational flexibility in the tetrahydroquinolin ring .
  • IR Shifts : Compare with analogs (e.g., N-(2-phenyl-4-oxo-thiazolidin-3-yl) derivatives) to identify substituent effects on carbonyl stretching frequencies .
  • Contradictory Data : Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What strategies optimize the cyclization step during synthesis of tetrahydroquinolin-benzodioxole carboxamides?

  • Methodological Answer :

  • Catalyst Screening : ZnCl₂ in DMF accelerates cyclization by stabilizing intermediates, reducing reaction time from 12 to 6 hours .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors, increasing yields by 15–20% compared to ethanol .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like over-oxidation .

Q. How should researchers design experiments to evaluate bioactivity, and what assays are most appropriate for initial screening?

  • Methodological Answer :

  • MTT Assay : Use human cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity. A dose range of 1–100 μM over 48 hours is standard, with IC₅₀ calculations via nonlinear regression .
  • Microtubule Disruption Assays : Monitor changes in tubulin polymerization using fluorescence microscopy (e.g., paclitaxel as a positive control) .
  • Control Experiments : Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., doxorubicin) to validate assay conditions .

Q. What analytical approaches elucidate structure-activity relationships (SAR) when substituent modifications lead to conflicting bioactivity data?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., tubulin, kinases). Compare with experimental IC₅₀ values .
  • Metabolic Stability Tests : Use liver microsomes to evaluate the impact of substituents (e.g., electron-withdrawing groups) on compound half-life .
  • In Vivo Correlation : For analogs with strong in vitro activity, conduct pharmacokinetic studies in rodent models to assess bioavailability .

Handling and Safety

Q. What are the key safety considerations for handling this compound, particularly regarding storage and waste disposal?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxamide group. Desiccate to avoid moisture-induced degradation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >800°C to ensure complete decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure during synthesis .

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